molecular formula C14H12ClNO4S B5696994 METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B5696994
M. Wt: 325.8 g/mol
InChI Key: GHOGLSOXEHHDHF-UHFFFAOYSA-N
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Description

METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a chlorophenoxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves the reaction of 4-chlorophenoxyacetic acid with thiophene-2-carboxylic acid methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems and real-time monitoring can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{[(4-CHLOROPHENOXY)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
  • METHYL 2-{[(2-CHLOROPHENOXY)ACETYL]AMINO}-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE

Uniqueness

METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to its specific structural features, such as the position of the chlorophenoxy group and the thiophene ring.

Biological Activity

Methyl 3-{[2-(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C₁₄H₁₃ClN₂O₃S
  • Molecular Weight : 320.78 g/mol
  • IUPAC Name : this compound

This compound features a thiophene ring, an acetyl group linked through an amino group, and a chlorophenoxy moiety, contributing to its unique pharmacological properties.

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has been shown to modulate oxidative stress by influencing the levels of reactive oxygen species (ROS) in cellular systems. This is relevant in conditions such as neurodegenerative diseases where oxidative damage plays a critical role.
  • Anti-inflammatory Effects : Studies have indicated that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This activity is particularly significant in chronic inflammatory conditions.
  • Immunomodulatory Effects : The compound appears to influence immune cell populations, particularly T-regulatory cells (Tregs), which are crucial for maintaining immune homeostasis. Increased FoxP3 expression has been noted, suggesting potential therapeutic applications in autoimmune diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduced ROS levels in vitro
Anti-inflammatoryDecreased levels of IL-6 and TNF-α
ImmunomodulatoryIncreased CD4+ Treg populations; enhanced FoxP3 expression

Study on Immunomodulatory Effects

In a study investigating the immunomodulatory effects of this compound, researchers found that administration led to a significant increase in CD4+ Treg populations in LPS-induced inflammation models. This was accompanied by elevated FoxP3 expression levels, indicating enhanced regulatory T-cell function which could be beneficial in managing autoimmune responses (Tjahjono et al., 2021) .

Antioxidant Mechanism Exploration

Another research effort focused on the antioxidant properties of the compound revealed that it effectively scavenged free radicals and reduced lipid peroxidation in cellular assays. These findings suggest its potential application as a protective agent against oxidative stress-related cellular damage (Hadinugroho et al., 2022) .

Properties

IUPAC Name

methyl 3-[[2-(4-chlorophenoxy)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-19-14(18)13-11(6-7-21-13)16-12(17)8-20-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOGLSOXEHHDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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